![molecular formula C10H15Cl2N3 B1469827 Dihidrocloruro de 2-{5-metil-imidazo[1,2-a]piridin-2-il}etan-1-amina CAS No. 1365836-45-8](/img/structure/B1469827.png)

Dihidrocloruro de 2-{5-metil-imidazo[1,2-a]piridin-2-il}etan-1-amina

Descripción general

Descripción

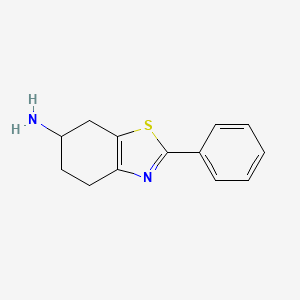

The compound “2-{5-Methylimidazo[1,2-a]pyridin-2-yl}ethan-1-amine dihydrochloride” is a chemical compound with the linear formula C9H11N3.2ClH . Imidazo[1,2-a]pyridine derivatives, such as this compound, have been shown to possess a broad range of biological activity .

Synthesis Analysis

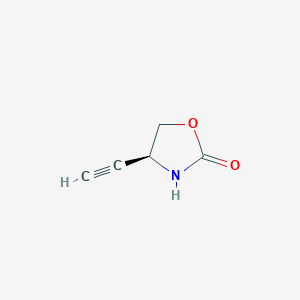

The synthesis of imidazo[1,2-a]pyridine derivatives involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives . For instance, 2-amino-1-propargylpyridinium and 2-amino-1-(2-bromoallyl)pyridinium bromides reacted with sodium methoxide, leading to the formation of 2-methylimidazo[1,2-a]pyridine .Molecular Structure Analysis

The structures of imidazo[1,2-a]pyridine derivatives have been confirmed by 1H and 13C NMR and mass spectral analysis .Chemical Reactions Analysis

2-Methylimidazo[1,2-a]pyridine further reacted with bromine and iodine, providing 3-halo-2-methyl-1H-imidazo[1,2-a]pyridinium trihalides . The structure of these trihalides was confirmed by X-ray structural analysis .Aplicaciones Científicas De Investigación

Actividad Antimicrobiana

Los derivados de imidazo[1,2-a]piridina, que incluyen “Dihidrocloruro de 2-{5-metil-imidazo[1,2-a]piridin-2-il}etan-1-amina”, han demostrado poseer actividad antimicrobiana . Por ejemplo, el bromuro de 3-bromo-2-metil-1H-imidazo[1,2-a]piridinio, un derivado de la imidazo[1,2-a]piridina, mostró propiedades antimicrobianas contra Staphylococcus aureus .

Actividad Antitumoral

Los derivados de 2-aminopiridina e imidazo[1,2-a]piridina se han caracterizado con respecto a un amplio espectro de efectos biológicos, incluida la actividad antitumoral . Esto sugiere posibles aplicaciones en la investigación y el tratamiento del cáncer.

Actividad Hipoglucémica

Estos compuestos también se han asociado con la actividad hipoglucémica , lo que indica un posible uso en el tratamiento de la diabetes u otras afecciones relacionadas con los niveles de azúcar en sangre.

Actividad Antiviral

Los derivados de imidazo[1,2-a]piridina han demostrado propiedades antivirales , lo que sugiere posibles aplicaciones en el desarrollo de fármacos antivirales.

Actividad Antiinflamatoria y Analgésica

Estos compuestos han mostrado actividades antiinflamatorias y analgésicas , lo que indica un posible uso en el tratamiento de la inflamación y el manejo del dolor.

Uso en Dispositivos Optoelectrónicos

Los derivados de imidazo[1,2-a]piridina se han utilizado en diversas aplicaciones tecnológicas, como los dispositivos optoelectrónicos . Esto sugiere posibles aplicaciones en el campo de la electrónica y la fotónica.

Uso como Sondas Fluorescentes

Los derivados de imidazo[1,2-a]piridina se han utilizado como sondas fluorescentes para la determinación in vitro e in vivo de iones de mercurio y hierro . Esto indica posibles aplicaciones en química analítica y monitoreo ambiental.

Uso en Almacenamiento de Datos

Estos compuestos también se utilizan en el papel de colorantes sensibles a la luz, medios ópticos para el almacenamiento de datos . Esto sugiere posibles aplicaciones en el campo de las tecnologías de almacenamiento de datos.

Mecanismo De Acción

Target of Action

It is known that imidazo[1,2-a]pyridine derivatives, to which this compound belongs, have a wide range of applications in medicinal chemistry . They have been described as cyclin-dependent kinase (CDK) inhibitors, calcium channel blockers, and GABA A receptor modulators .

Mode of Action

For instance, as a potential CDK inhibitor, it could interfere with cell cycle progression .

Biochemical Pathways

Given its potential role as a cdk inhibitor, it may impact cell cycle regulation pathways .

Result of Action

Based on the known effects of similar compounds, it could potentially lead to changes in cell cycle progression, calcium ion flow, or gaba receptor activity .

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

2-{5-Methylimidazo[1,2-a]pyridin-2-yl}ethan-1-amine dihydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, compounds in the imidazo[1,2-a]pyridine family have been shown to act as cyclin-dependent kinase inhibitors, calcium channel blockers, and GABA receptor modulators . These interactions are crucial for regulating cell cycle progression, calcium signaling, and neurotransmission, respectively.

Cellular Effects

The effects of 2-{5-Methylimidazo[1,2-a]pyridin-2-yl}ethan-1-amine dihydrochloride on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, imidazo[1,2-a]pyridine derivatives have been reported to exhibit potent activity against cancer cell lines such as MCF-7 and HeLa . This suggests that 2-{5-Methylimidazo[1,2-a]pyridin-2-yl}ethan-1-amine dihydrochloride may affect cell proliferation and apoptosis.

Molecular Mechanism

At the molecular level, 2-{5-Methylimidazo[1,2-a]pyridin-2-yl}ethan-1-amine dihydrochloride exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, imidazo[1,2-a]pyridine compounds have been shown to inhibit the activity of cyclin-dependent kinases, which are essential for cell cycle regulation . This inhibition can result in cell cycle arrest and apoptosis in cancer cells.

Dosage Effects in Animal Models

The effects of 2-{5-Methylimidazo[1,2-a]pyridin-2-yl}ethan-1-amine dihydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxicity or adverse effects. For example, imidazo[1,2-a]pyridine derivatives have shown dose-dependent anticancer activity, with higher doses resulting in increased cytotoxicity . It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

2-{5-Methylimidazo[1,2-a]pyridin-2-yl}ethan-1-amine dihydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, imidazo[1,2-a]pyridine compounds have been shown to affect the activity of enzymes involved in nucleotide synthesis and energy metabolism . These interactions can influence cellular energy balance and biosynthetic processes.

Transport and Distribution

The transport and distribution of 2-{5-Methylimidazo[1,2-a]pyridin-2-yl}ethan-1-amine dihydrochloride within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For example, imidazo[1,2-a]pyridine derivatives have been reported to interact with membrane transporters, facilitating their uptake and distribution within cells .

Subcellular Localization

The subcellular localization of 2-{5-Methylimidazo[1,2-a]pyridin-2-yl}ethan-1-amine dihydrochloride is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, imidazo[1,2-a]pyridine compounds have been shown to localize in the nucleus, where they can interact with DNA and nuclear proteins . This localization is essential for their role in regulating gene expression and cell cycle progression.

Propiedades

IUPAC Name |

2-(5-methylimidazo[1,2-a]pyridin-2-yl)ethanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3.2ClH/c1-8-3-2-4-10-12-9(5-6-11)7-13(8)10;;/h2-4,7H,5-6,11H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRECGIXTYOTDCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC2=NC(=CN12)CCN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Ethyloctahydropyrrolo[1,2-a]pyrazin-7-ol](/img/structure/B1469748.png)

![4-Chloro-1-methyl-1H-pyrazolo[3,4-B]pyridin-5-amine](/img/structure/B1469754.png)

![6,7-Dihydro-5H-[1,3]dioxolo[4,5-f]isoindole hydrochloride](/img/structure/B1469755.png)

![1-[(5-Methylisoxazol-4-yl)methyl]piperazine](/img/structure/B1469757.png)